methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Overview
Description
“Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .Physical And Chemical Properties Analysis
“Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” has a molecular weight of 255.068 Da . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis of Tyrosine Kinase Inhibitors
This compound is used as a chemical reagent in the synthesis of tyrosine kinase inhibitors . These inhibitors are a class of drugs that target specific enzymes involved in cell growth and division, and are commonly used in the treatment of cancer.
Building Block for Substituted Azaindole Products
“4-Bromo-7-azaindole-6-carboxylic acid methyl ester” serves as a crucial organic intermediate that is utilized as a building block for the synthesis of substituted azaindole products . Azaindoles are known for their diverse range of biological activities, including anticancer, antiviral, and antibacterial properties.
Anticancer Activity
Indole derivatives, such as this compound, have been recognized for their potential in drug discovery due to their significant biological activities. They have been applied in the treatment of various kinds of cancer .
Antiviral and Antibacterial Properties
The azaindole core is associated with compounds that exhibit antiviral and antibacterial properties, making it valuable in the development of treatments against infectious diseases .
Biological Activity Research
Researchers have been investigating the biological activity of pyrrolopyridine derivatives, which may include compounds like “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate”. These studies focus on understanding their efficacy in reducing blood glucose levels and treating disorders such as diabetes .
Drug Discovery and Development
The compound’s structure is integral to the design and synthesis of novel drugs, particularly those targeting specific biochemical pathways or cellular mechanisms .
Chemical Synthesis Research
The compound is also used in various chemical synthesis research projects to develop new synthetic methods or improve existing ones for azaindole core units .
Pharmaceutical Applications
Due to its biochemical properties, this compound may be used in pharmaceutical applications involving the development of new medications or therapeutic agents .
ChemicalBook - 4-Bromo-7-azaindole: properties, applications and safety ChemicalBook - 4-Bromo-7-azaindole | 348640-06-2 MDPI - An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine RSC Publishing - Synthesis of indole derivatives as prevalent moieties present in natural products RSC Publishing - Recent developments in the synthesis of azaindoles from pyridine and pyrazines De Gruyter - Scalable synthesis and properties of 7-methyl- 4-azaindole
Safety And Hazards
properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVFJIIREJEXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CN2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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